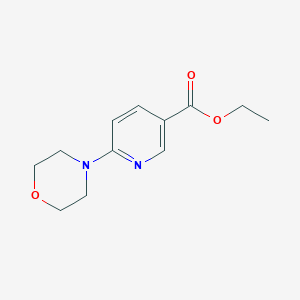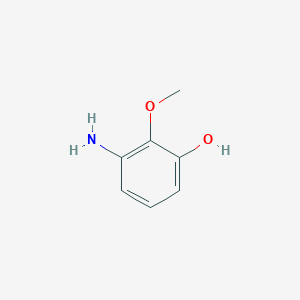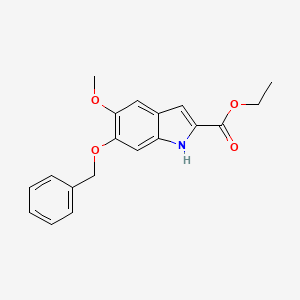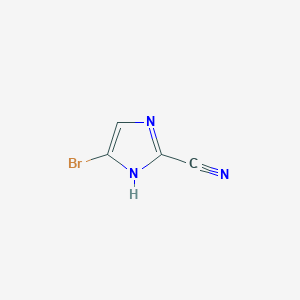
5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine
Vue d'ensemble
Description
The compound "5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine" is a brominated organic molecule that is part of a class of compounds known for their potential use in drug discovery and synthesis of biologically active molecules. The presence of the bromomethyl group on the non-aromatic oxygenated ring makes it a versatile intermediate for further chemical modifications .
Synthesis Analysis
The synthesis of bromomethylated dihydrobenzodioxines involves novel approaches that allow for the introduction of the bromomethyl group on the non-aromatic oxygenated ring. These methods provide access to a variety of scaffolds that can be used as intermediates in the development of new therapeutic agents . In related work, the synthesis of bromomethylated derivatives has been demonstrated in the context of antipyrine-like compounds, where bromination steps are key to obtaining the desired products .
Molecular Structure Analysis
The molecular structure of bromomethylated dihydrobenzodioxines is characterized by the presence of a 1,4-benzodioxine core, which is a bicyclic system consisting of a benzene ring fused to a dioxane ring. The addition of the bromomethyl group at the 5-position introduces a reactive site that can participate in further chemical transformations . X-ray crystallography and other spectroscopic methods are typically used to confirm the structure of such compounds .
Chemical Reactions Analysis
Bromomethylated compounds, such as "5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine," are reactive intermediates that can undergo various chemical reactions. The bromomethyl group can be involved in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules. For example, the bromomethyl group can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, which is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine" are influenced by its molecular structure. The presence of the bromine atom contributes to the compound's relatively high molecular weight and may affect its boiling point, melting point, and solubility in various solvents. The compound's reactivity is also a key chemical property, with the bromomethyl group being particularly prone to participate in electrophilic substitution reactions due to the presence of the electron-withdrawing bromine atom .
Applications De Recherche Scientifique
Application 1: Bromomethylation of Thiols
- Summary of Application: This compound is used in the bromomethylation of thiols, which are sulfur-containing compounds. This process is important for creating bromomethyl sulfides, which are useful building blocks in organic synthesis .
- Methods of Application: The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH. This method minimizes the generation of highly toxic byproducts .
- Results or Outcomes: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability of this method .
Application 2: Synthesis of Block Copolymers
- Summary of Application: This compound is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
- Methods of Application: The RAFT polymerization of styrene is carried out using a RAFT-macro agent, which is prepared using 4-bromomethyl benzoyl chloride and t-butyl hydroperoxide .
- Results or Outcomes: The resulting block copolymers have molecular weights ranging from 24,900 g/mol to 74,100 g/mol .
Application 3: pH Indicator
- Summary of Application: This compound can be used to synthesize Bromothymol blue, a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application: The synthesis of Bromothymol blue involves several steps, including bromination and sulfonation. The exact procedure can vary depending on the specific requirements of the application .
- Results or Outcomes: Bromothymol blue is a versatile pH indicator that can provide accurate measurements of pH in a variety of scientific and industrial applications .
Application 4: Production of Hydrophobic Analogs of Biomass-Derived 5-(Hydroxymethyl)furfural
- Summary of Application: This compound can be used to produce hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural (HMF). These analogs, such as 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .
- Methods of Application: The production of these analogs involves the dehydration of carbohydrates in suitable carboxylic acids .
- Results or Outcomes: The hydrophobic analogs of HMF, such as BMF, show promises in supplanting HMF from its derivative chemistry .
Application 5: Synthesis of Furan-2-enones
- Summary of Application: This compound is used in the synthesis of new enones based on Wittig reactions of 5-HMF and its derivatives (obtained from fructose) with various phosphoranes .
- Methods of Application: The Wittig reaction forms primarily trans-enones if pure halo-derivatives 5-BMF and 5-CMF are used .
- Results or Outcomes: The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress generation of reactive oxygen species .
Application 6: Hypercrosslinked Porous Polymer Materials
- Summary of Application: This compound can be used in the design and synthesis of hypercrosslinked polymers (HCPs), which are a series of permanent microporous polymer materials .
- Methods of Application: The synthesis of HCPs involves judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions .
- Results or Outcomes: The resulting HCPs have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
Safety And Hazards
Information on the compound’s toxicity, flammability, and environmental impact would be gathered. This could involve laboratory testing and data from Material Safety Data Sheets (MSDS).
Orientations Futures
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
Propriétés
IUPAC Name |
5-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZNNLAGACPGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572217 | |
| Record name | 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
CAS RN |
214894-89-0 | |
| Record name | 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)


![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)
![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)






![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)